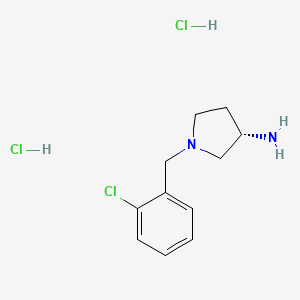

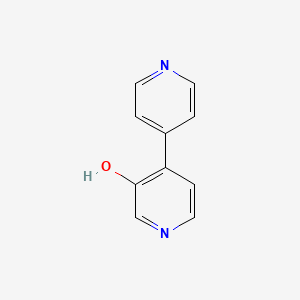

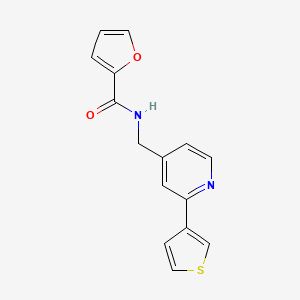

![molecular formula C10H5F5N2O3 B2765822 2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid CAS No. 860785-81-5](/img/structure/B2765822.png)

2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid” is a chemical compound . It is available for purchase from chemical suppliers .

Molecular Structure Analysis

The molecular formula of this compound is C10H5F5N2O3 . This means it contains 10 carbon atoms, 5 hydrogen atoms, 5 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms. The average mass of the molecule is 296.150 Da .Physical And Chemical Properties Analysis

The molecular weight of “2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid” is 296.150316 .Scientific Research Applications

Steric Structure and Isomerism

The steric structure of fluorinated 2-arylhydrazono-3-oxo esters, including compounds similar to 2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid, has been extensively studied. These compounds, in their crystalline state and in solutions, predominantly exist as Z isomers due to the formation of an intramolecular hydrogen bond between the ester fragment and the hydrazone NH proton. Notably, alkyl 2-arylhydrazono-4,4-difluoro-3-oxobutanoates exhibit a mixture of Z and E isomers, with Z isomers prevailing in specific solvents like acetone-d6. This behavior underscores the influence of fluorination on the isomeric state of such compounds and their potential utility in synthesizing structurally defined chemical entities (Khudina et al., 2009).

Reactivity with o-Phenylenediamine

Polyfluorinated 2-arylhydrazono-3-oxocarboxylic acid esters, closely related to the structure of interest, react with o-phenylenediamine in a neutral medium to form mainly corresponding o-aminoanilides. These products can be further transformed into 1,5-benzodiazepin-2-ones, showcasing the compound's versatility in synthesizing heterocyclic structures that are significant in pharmaceutical chemistry (Khudina et al., 2004).

Synthesis and Application in Heterocycle Formation

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, an intermediate closely related to the compound of interest, serves as a versatile precursor for synthesizing a broad array of trifluoromethyl heterocycles. Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, a diverse set of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines can be synthesized. This demonstrates the compound's critical role in the efficient synthesis of fluorinated heterocyclic compounds, which are valuable in medicinal chemistry and materials science (Honey et al., 2012).

Anti-inflammatory, Antiproliferative, and Antibacterial Activities

The synthesized compound (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one, derived from a similar synthetic route involving ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate, exhibited synergistic anti-inflammatory, antiproliferative, and antibacterial activities. This highlights the potential biomedical applications of such compounds, including their role in developing new therapeutic agents (Mohan et al., 2018).

properties

IUPAC Name |

(Z)-2-[(2,4-difluorophenyl)diazenyl]-4,4,4-trifluoro-3-hydroxybut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F5N2O3/c11-4-1-2-6(5(12)3-4)16-17-7(9(19)20)8(18)10(13,14)15/h1-3,18H,(H,19,20)/b8-7-,17-16? |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVDJDTUDDTGGB-HBOMWCDGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N=NC(=C(C(F)(F)F)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)N=N/C(=C(/C(F)(F)F)\O)/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F5N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2765742.png)

![N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2765744.png)

![2-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide](/img/structure/B2765749.png)

![[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride](/img/structure/B2765753.png)

![Ethyl 4-oxo-4-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)butanoate](/img/structure/B2765761.png)